6-Chloro-1H-indazole-4-carboxylic acid

Regiochemistry Synthetic Intermediate Quality Control

Researchers synthesizing indazole-based kinase inhibitors require the exact 6-chloro regioisomer to avoid synthetic failure. 6-Chloro-1H-indazole-4-carboxylic acid (CAS 885522-12-3) is the authenticated building block with chlorine at the 6-position and a free carboxylic acid at the 4-position for direct amide coupling. • Confirmed regioisomer (InChI key ZGMHPRZUHXSOTF-UHFFFAOYSA-N) eliminates positional uncertainty. • ≥95% purity with batch-specific CoA (NMR, HPLC, GC) ensures SAR reproducibility. • Global shipping from stock; compare sizes to optimize procurement cost.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 885522-12-3
Cat. No. B1371884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-indazole-4-carboxylic acid
CAS885522-12-3
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1C(=O)O)C=NN2)Cl
InChIInChI=1S/C8H5ClN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13)
InChIKeyZGMHPRZUHXSOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-indazole-4-carboxylic Acid: Strategic Heterocyclic Building Block


6-Chloro-1H-indazole-4-carboxylic acid (CAS 885522-12-3) is a heteroaromatic building block belonging to the indazole class, with molecular formula C₈H₅ClN₂O₂ and molecular weight 196.59 g/mol . The indazole scaffold serves as a recognized bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism compared to phenolic analogs [1]. This compound is commercially supplied at standard purity specifications of ≥95%, with batch-specific analytical documentation (NMR, HPLC, GC) available from major vendors .

1
Heterocyclic building block for indazole-based kinase inhibitor and GPCR agonist lead generation programs.
2
Free carboxylic acid handle supports direct amide coupling without protecting-group manipulation.
3
Multi-vendor commercial supply with batch-specific analytical documentation (NMR, HPLC, GC).

Why Generic Indazole-4-carboxylic Acid Analogs Cannot Substitute


Substitution of this specific compound with structurally similar indazole-4-carboxylic acids introduces unacceptable variability in downstream synthetic outcomes and biological activity. The 6-chloro substituent is not an inert placeholder; it modulates the electronic density of the indazole ring system, directly influencing the regioselectivity of subsequent coupling reactions and the binding affinity of final target molecules . In patent literature describing kinase inhibitor programs, the 6-chloro substitution pattern appears as a deliberate SAR element rather than a random derivative, indicating that analogs bearing alternative halogens (e.g., 6-bromo, 6-fluoro) or differing substitution positions (e.g., 4-chloro-1H-indazole-6-carboxylic acid) are chemically and pharmacologically distinct entities that cannot be interchanged without risking synthetic failure or loss of target engagement [1].

Target
6-Chloro-1H-indazole-4-carboxylic acid with documented SAR precedent in kinase and GPCR patent families.
Analog risk
6-Bromo, 6-fluoro, or unsubstituted indazole analogs may shift electronic density and regioselectivity, altering coupling outcomes and target engagement.
Regioisomer
4-Chloro-1H-indazole-6-carboxylic acid (CAS 885523-25-1) is a distinct entity; substitution may lead to synthetic failure and loss of SAR reproducibility.

Procurement and Differentiation Evidence


Regioisomeric Selectivity vs. 4-Chloro-6-carboxylic Acid

A critical procurement risk involves confusing 6-chloro-1H-indazole-4-carboxylic acid (target) with its regioisomer 4-chloro-1H-indazole-6-carboxylic acid (CAS 885523-25-1). These are chemically distinct entities with identical molecular formulas but different substitution patterns, leading to fundamentally different reactivity in amide coupling and esterification reactions [1].

Regioisomeric Identity
Direct comparison
6-chloro at C6, carboxylic acid at C4 vs. 4-chloro at C4, carboxylic acid at C6. Distinct CAS and InChI keys.
Regioisomer mismatch yields unusable material.
Confirm CAS 885522-12-3 before ordering.
Regiochemistry Synthetic Intermediate Quality Control

Free Acid vs. Pre-Activated Ester Derivatives

Procurement teams must weigh the cost of the free carboxylic acid (target compound) against its pre-activated methyl ester (CAS 885519-72-2) or acid chloride derivatives. The free acid offers greater synthetic flexibility, allowing researchers to screen diverse coupling conditions and amine partners without being locked into a single activated intermediate [1]. The methyl ester derivative, while requiring an additional hydrolysis step for certain applications, may offer improved solubility in organic solvents .

Free Acid vs. Ester
Cross-study
Free carboxylic acid enables direct amide bond formation without saponification step required by methyl ester (CAS 885519-72-2).
May reduce synthetic step count in medicinal chemistry campaigns.
Pricing varies by vendor; free acid may offer time advantages.
Procurement Economics Synthetic Strategy Amide Coupling

Proprietary Kinase Inhibitor and GPCR Agonist Utility

The indazole core, particularly with the 6-chloro-4-carboxylic acid substitution pattern, appears repeatedly in patent literature as a privileged scaffold for constructing potent and selective kinase inhibitors and α7 nicotinic acetylcholine receptor agonists [1]. This documented use supports the procurement of this specific building block for lead generation programs in oncology and neurology.

Patent Scaffold Precedence
Class-level inference
6-Chloro-4-carboxylic acid pattern is a defined SAR element in kinase inhibitor and α7 nAChR agonist patent families.
Supports scaffold selection for lead optimization.
Patent claims from 2000-2025; specific target engagement to verify.
Kinase Inhibition GPCR Agonism Medicinal Chemistry

Commercial Availability with Batch Analytical Data

Unlike many niche research intermediates that suffer from supply chain volatility, 6-chloro-1H-indazole-4-carboxylic acid is consistently stocked by multiple reputable chemical suppliers with transparent quality specifications . Vendors provide batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data, enabling researchers to verify identity and purity before committing expensive downstream chemistry .

Commercial Supply & QA
Supporting evidence
Multi-vendor availability with batch-specific CoA including NMR, HPLC, and GC data. Standard purity ≥95%.
Reduces procurement lead time and supports experimental reproducibility.
Verify CoA before committing to synthesis.
Supply Chain Quality Assurance Analytical Chemistry

Application Scenarios for Procurement


Kinase Inhibitor Lead Optimization for Oncology and Inflammation

Procure this building block when synthesizing novel indazole-based kinase inhibitors, particularly those targeting tyrosine kinases or RORγt. The 6-chloro substitution pattern is a defined SAR element in multiple patent families, and the free carboxylic acid at the 4-position provides a direct handle for amide coupling to generate diverse compound libraries [1][2]. Researchers should confirm the correct regioisomer (CAS 885522-12-3) before ordering to avoid synthetic failure.

α7 Nicotinic Acetylcholine Receptor Agonist Synthesis

Utilize this compound as a key intermediate in the preparation of azabicyclic aryl amides that function as α7 nAChR agonists. The indazole core with the specific 6-chloro-4-carboxylic acid substitution pattern has been validated in patent literature for generating compounds with CNS-penetrant properties . The free acid form allows direct coupling to amine-containing bicyclic scaffolds without additional protection/deprotection steps.

Agrochemical Intermediate for Crop Protection

Employ 6-chloro-1H-indazole-4-carboxylic acid as a versatile intermediate for synthesizing compounds with pesticidal and fungicidal properties. The carboxylic acid moiety enables straightforward derivatization into amides and esters, while the chloroindazole core confers metabolic stability in environmental applications . Procure the free acid rather than the methyl ester to minimize synthetic steps when the target agrochemical requires a carboxylic acid pharmacophore.

Quality-Controlled Procurement for Reproducible Chemistry

Select vendors that supply batch-specific Certificates of Analysis (CoA) with NMR, HPLC, and GC data . Cross-check the CAS number (885522-12-3) and InChI key to verify the correct regioisomer before purchase. Compare pricing across multiple suppliers (e.g., Bidepharm, Macklin, Aladdin, Fluorochem) to optimize procurement cost while maintaining purity specifications of ≥95% . This approach minimizes experimental variability and ensures that SAR conclusions are based on authentic material.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
6-Chloro-4-carboxylic acid SAR element
Regioisomer identity (CAS 885522-12-3) and amide coupling efficiency
α7 nAChR agonist synthesis
Indazole core with direct amide coupling handle
CNS-penetrant patent compound fidelity
Agrochemical intermediate
Chloroindazole metabolic stability
Derivatization to amides and esters for crop protection screens
Quality-controlled procurement
Batch-specific CoA with NMR, HPLC, GC
Multi-vendor CAS cross-check and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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